molecular formula C14H16N4O2 B11202855 (1-(4-Methoxyphenyl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone

(1-(4-Methoxyphenyl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B11202855
M. Wt: 272.30 g/mol
InChI Key: WECKUHZXJWBOFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(4-Methoxyphenyl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone is a synthetic organic compound that features a triazole ring, a methoxyphenyl group, and a pyrrolidinyl group. Compounds containing triazole rings are known for their diverse biological activities and are often used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-Methoxyphenyl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Methoxyphenyl Group: This step may involve a nucleophilic substitution reaction.

    Incorporation of the Pyrrolidinyl Group: This can be done through a reductive amination reaction.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions could target the triazole ring or the carbonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Conditions may vary depending on the specific substitution, but typical reagents include halides and bases.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a fully saturated compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.

Biology

In biological research, it might be used to study the effects of triazole-containing compounds on various biological systems.

Medicine

Medicinally, compounds with similar structures are often investigated for their potential as antifungal, antibacterial, or anticancer agents.

Industry

In industry, it could be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action for (1-(4-Methoxyphenyl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone would depend on its specific biological target. Generally, triazole-containing compounds can inhibit enzymes or interact with receptors, affecting various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    (1-Phenyl-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone: Similar structure but lacks the methoxy group.

    (1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone: Similar structure but has a chlorine atom instead of a methoxy group.

Uniqueness

The presence of the methoxy group in (1-(4-Methoxyphenyl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone may confer unique properties, such as increased lipophilicity or altered electronic effects, which could influence its biological activity and reactivity.

Properties

Molecular Formula

C14H16N4O2

Molecular Weight

272.30 g/mol

IUPAC Name

[1-(4-methoxyphenyl)triazol-4-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C14H16N4O2/c1-20-12-6-4-11(5-7-12)18-10-13(15-16-18)14(19)17-8-2-3-9-17/h4-7,10H,2-3,8-9H2,1H3

InChI Key

WECKUHZXJWBOFB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.